4-Propoxyphenyl 3-nitrobenzoate
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Overview
Description
4-Propoxyphenyl 3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a propoxy group attached to a phenyl ring, which is further esterified with 3-nitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxyphenyl 3-nitrobenzoate typically involves the esterification of 4-propoxyphenol with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Propoxyphenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester linkage is cleaved, and the phenol or benzoic acid derivatives are formed.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products:
Reduction: 4-Propoxyphenyl 3-aminobenzoate.
Substitution: 4-Propoxyphenol and 3-nitrobenzoic acid.
Scientific Research Applications
4-Propoxyphenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Propoxyphenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester linkage allows for the controlled release of the active phenol or benzoic acid derivatives, which can exert their effects on specific pathways.
Comparison with Similar Compounds
4-Propoxyphenyl 4-nitrobenzoate: Similar structure but with the nitro group in the para position.
4-Methoxyphenyl 3-nitrobenzoate: Similar ester linkage but with a methoxy group instead of a propoxy group.
Uniqueness: 4-Propoxyphenyl 3-nitrobenzoate is unique due to the specific positioning of the propoxy and nitro groups, which confer distinct chemical and biological properties. The propoxy group provides increased lipophilicity, enhancing its interaction with lipid membranes and potentially improving its bioavailability.
Properties
CAS No. |
313552-63-5 |
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Molecular Formula |
C16H15NO5 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(4-propoxyphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C16H15NO5/c1-2-10-21-14-6-8-15(9-7-14)22-16(18)12-4-3-5-13(11-12)17(19)20/h3-9,11H,2,10H2,1H3 |
InChI Key |
YXVNRYHGBLNBFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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